1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-butan-2-yl-4-(2-chloroethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClN2.2ClH/c1-3-10(2)13-8-6-12(5-4-11)7-9-13;;/h10H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYKOXLFGZMZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661312 | |
| Record name | 1-(Butan-2-yl)-4-(2-chloroethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722491-43-2 | |
| Record name | 1-(Butan-2-yl)-4-(2-chloroethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 722491-43-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, also known as compound 722491-43-2, is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H21Cl2N2
- Molecular Weight : 277.66 g/mol
- CAS Number : 722491-43-2
The compound features a piperazine ring substituted with a butyl group and a chloroethyl moiety, which may influence its biological interactions.
Piperazine derivatives are known to exhibit a variety of biological activities, including:
- Antimicrobial Activity : Piperazine compounds have shown effectiveness against various pathogens, including bacteria and fungi.
- Anticancer Properties : Some studies suggest that piperazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
- CNS Activity : Piperazines are often explored for their neuroactive properties, potentially acting on neurotransmitter systems.
Biological Activity Overview
This compound has been evaluated in various studies for its biological effects:
Antimicrobial Activity
Research indicates that piperazine derivatives can possess significant antimicrobial properties. For example, a study highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data for the compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Anticancer Activity
Piperazine-based compounds have been investigated for their anticancer effects. A review of piperazine-containing drugs noted their role in targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation . The compound's ability to modulate these pathways could be further explored in cancer research.
Neuroactivity
The piperazine scaffold is frequently associated with neuroactive compounds. Its interactions with neurotransmitter receptors could be significant for developing treatments for neurological disorders. While specific studies on this compound's neuroactivity are scarce, the general trend in piperazines indicates potential therapeutic applications .
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of piperazine derivatives. Here are some notable findings:
Scientific Research Applications
Antidepressant and Antipsychotic Activity
Piperazine derivatives are widely studied for their antidepressant and antipsychotic effects. The presence of the piperazine moiety in 1-sec-butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride allows it to interact with various neurotransmitter systems, potentially leading to improved mood and reduced psychotic symptoms. Research indicates that modifications in the piperazine structure can significantly influence the binding affinity to serotonin and dopamine receptors, which are critical targets in treating psychiatric disorders .
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the anti-inflammatory potential of piperazine derivatives. The compound's structure allows it to act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. This selectivity suggests that this compound could be developed into an effective analgesic with fewer gastrointestinal side effects compared to traditional NSAIDs .
Synthesis and Derivatives
The synthesis of this compound typically involves alkylation reactions of piperazine derivatives with appropriate chloroalkanes. The synthesis pathway can be optimized for yield and purity through various methods such as microwave-assisted synthesis or solvent-free conditions, which are gaining popularity in modern organic chemistry .
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Alkylation | Piperazine + Chloroalkane (e.g., chloroethyl) |
| 2 | Purification | Crystallization from ethanol |
Case Studies and Research Findings
Several studies have documented the biological activity of piperazine derivatives:
- Antidepressant Activity : A study evaluated a series of piperazine derivatives, including this compound, showing promising results in animal models for depression .
- Anti-inflammatory Effects : Another investigation demonstrated that compounds with similar structures exhibited significant inhibition of COX enzymes, suggesting potential use as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Similar Piperazine Dihydrochloride Derivatives
Structural and Functional Group Analysis
The table below highlights key structural differences and functional group contributions among similar piperazine dihydrochloride derivatives:
Key Observations :
Physicochemical Properties
Thermal Stability
Data from thermogravimetric analysis (TGA) of piperazine salts reveal:
- Piperazine dihydrochloride : 13.90% mass loss (25–190°C), attributed to water loss .
- Piperazine hydrochloride : 5.08% mass loss (25–140°C), linked to solvent volatility .
- This compound : Expected higher thermal stability due to hydrophobic sec-butyl group, though experimental data are lacking.
NMR Spectral Shifts
- 1H NMR : Piperazine dihydrochloride exhibits deshielded protons (δ 3.59) compared to free base (δ 2.74) due to protonation .
- 13C NMR : Carbons in dihydrochloride salts are shielded (δ 43.1) versus free base (δ 47.5) .
pKa and Buffering Capacity
- Piperazine dihydrochloride : pK1 = 5.32, pK2 = 9.70 (extrapolated via Debye-Hückel equation) .
- Glycylglycine mixtures: Used as non-toxic buffers in seawater (pH ≤9.9) .
Toxicity Concerns
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and subsequent hydrochlorination. For example, piperazine derivatives are often synthesized by reacting a chloroethyl intermediate with sec-butylamine under alkaline conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C). The dihydrochloride form is obtained by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization . Purity can be enhanced via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Stability is pH-dependent; avoid aqueous solutions outside pH 6–7. Use desiccants (e.g., silica gel) to prevent hygroscopic degradation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to skin/eye irritation risks .
Q. What analytical methods are used to confirm purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns is standard. Nuclear magnetic resonance (¹H/¹³C NMR) validates structural features, such as the sec-butyl and chloroethyl groups. Mass spectrometry (ESI-MS) confirms molecular weight (±2 ppm). Impurity profiling via reference standards (e.g., chlorinated byproducts) ensures <98% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from structural analogs (e.g., variations in substituent positions) or impurities. Perform side-by-side assays under standardized conditions (e.g., receptor binding assays at 25°C, pH 7.4). Cross-validate using orthogonal techniques (SPR, ITC) and characterize impurities via LC-MS . For example, trace N-oxide derivatives (common in piperazines) may antagonize target receptors .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Methodological Answer : Use kinetic control: lower reaction temperatures (e.g., 50°C) and excess sec-butylamine (1.5 eq.) to favor mono-substitution. Add phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity. Post-synthesis, employ fractional crystallization (ethanol/water) to isolate the dihydrochloride salt . Computational modeling (DFT) predicts intermediates to refine conditions .
Q. How does the compound’s stereochemistry influence its pharmacological targets?
- Methodological Answer : The sec-butyl group introduces chirality, affecting receptor binding. Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Test each enantiomer in vitro (e.g., GPCR assays) to map activity. Molecular docking (AutoDock Vina) predicts binding poses, highlighting steric clashes or hydrogen-bonding differences .
Q. What are the critical factors in designing stability-indicating studies?
- Methodological Answer : Stress testing under accelerated conditions (40°C/75% RH for 4 weeks) identifies degradation pathways. Monitor via UPLC-PDA for hydrolytic (e.g., chloroethyl cleavage) or oxidative (N-oxide formation) degradation. Forced degradation with H₂O₂ (0.3% v/v) or HCl (0.1 M) quantifies susceptibility. Validate methods per ICH Q2(R1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
